molecular formula C16H17N3O2 B5431459 N'-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide

N'-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide

Cat. No.: B5431459
M. Wt: 283.32 g/mol
InChI Key: AUOHGUUBRIXWJG-UHFFFAOYSA-N
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Description

N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a phenylbutanoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide typically involves a multi-step process. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinecarboximidamides .

Scientific Research Applications

N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboximidamides and phenylbutanoyl esters, such as:

Uniqueness

N’-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-14(12-6-4-3-5-7-12)16(20)21-19-15(17)13-8-10-18-11-9-13/h3-11,14H,2H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOHGUUBRIXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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